REACTION_SMILES
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[C:9](=[O:10])([O-:11])[O-:12].[CH3:25][N:26]([CH3:27])[CH:28]=[O:29].[F:15][c:16]1[cH:17][c:18]([CH:19]=[O:20])[cH:21][cH:22][c:23]1[F:24].[F:1][c:2]1[cH:3][cH:4][c:5]([SH:8])[cH:6][cH:7]1.[K+:13].[K+:14]>>[F:1][c:2]1[cH:3][cH:4][c:5]([S:8][c:23]2[c:16]([F:15])[cH:17][c:18]([CH:19]=[O:20])[cH:21][cH:22]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(F)c(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc(S)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
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|
Type
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product
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Smiles
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O=Cc1ccc(Sc2ccc(F)cc2)c(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |